molecular formula C23H26ClN7 B11239320 N~4~-(4-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11239320
M. Wt: 436.0 g/mol
InChI Key: LWZUBTIXBJVLGD-UHFFFAOYSA-N
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Description

N⁴-(4-Chlorophenyl)-N⁶-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at the N⁴ position and a 2-(diethylamino)ethyl group at the N⁶ position. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the diethylaminoethyl group introduces tertiary amine functionality, which can improve solubility under acidic conditions and facilitate interactions with charged residues in enzymes or receptors.

Properties

Molecular Formula

C23H26ClN7

Molecular Weight

436.0 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-[2-(diethylamino)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H26ClN7/c1-3-30(4-2)15-14-25-23-28-21(27-18-12-10-17(24)11-13-18)20-16-26-31(22(20)29-23)19-8-6-5-7-9-19/h5-13,16H,3-4,14-15H2,1-2H3,(H2,25,27,28,29)

InChI Key

LWZUBTIXBJVLGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent selection, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these enzymes, it prevents their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name N⁴ Substituent N⁶ Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Chlorophenyl 2-(Diethylamino)ethyl C₂₅H₂₈ClN₇ 486.0 (calculated)
N⁴-(4-Ethoxyphenyl)-N⁶,N⁶-Diethyl-1-Phenyl Derivative 4-Ethoxyphenyl Diethyl C₂₃H₂₆N₆O 402.5
N⁴-(3-Chloro-4-Methylphenyl)-N⁶-Ethyl-1-Methyl Derivative 3-Chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.8
N⁴-(4-Chlorophenyl)-6-(Methylsulfonyl)-1-[2-Phenylvinyl] Derivative (Compound 11) 4-Chlorophenyl Methylsulfonyl C₂₀H₁₆ClN₅O₂S 425.9

Key Observations:

The 3-chloro-4-methylphenyl group in introduces steric bulk, which may reduce solubility (0.5 µg/mL at pH 7.4) compared to the less hindered 4-chlorophenyl group.

N⁶ Substituent Impact: The 2-(diethylamino)ethyl group in the target compound offers a protonatable tertiary amine, improving aqueous solubility in acidic environments. This contrasts with the methylsulfonyl group in Compound 11 , which is highly polar but lacks ionizable protons.

Antibacterial Activity (Based on )

Key findings include:

  • Compound 11 : Demonstrated moderate antibacterial activity, attributed to the methylsulfonyl group’s electron-withdrawing properties, which may enhance interactions with bacterial enzymes.

Biological Activity

N~4~-(4-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21ClN6C_{18}H_{21}ClN_{6} with a molecular weight of 362.86 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a diethylaminoethyl moiety.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. The mechanism of action typically involves the inhibition of specific protein kinases that are overexpressed in various cancers.

Case Study: Inhibition of Eukaryotic Protein Kinases

A study explored the activity of a library of pyrazolo[3,4-d]pyrimidines against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity .

Cancer Cell Line IC50 (µM)
MCF75.2
HCT1166.8
HepG27.5
A5498.0

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study investigated the antibacterial effects of various pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli. The compound exhibited significant growth inhibition at concentrations ranging from 50 to 200 µg/mL. At the highest concentration tested, it was capable of nearly completely inhibiting the growth of S. aureus .

Bacterial Strain Concentration (µg/mL) Growth Inhibition (%)
S. aureus5040
10070
20090
E. coli5035
10065
20085

The biological activities of pyrazolo[3,4-d]pyrimidines are often attributed to their ability to inhibit specific kinases involved in cellular signaling pathways. For instance, they can block the activity of kinases such as Bcr-Abl and other serine/threonine kinases that play crucial roles in tumor growth and proliferation .

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